3-(26-Dichlorophenyl)-2-methylpropanoic acid
Description
Properties
Molecular Formula |
C10H10Cl2O2 |
|---|---|
Molecular Weight |
233.09 g/mol |
IUPAC Name |
3-(2,6-dichlorophenyl)-2-methylpropanoic acid |
InChI |
InChI=1S/C10H10Cl2O2/c1-6(10(13)14)5-7-8(11)3-2-4-9(7)12/h2-4,6H,5H2,1H3,(H,13,14) |
InChI Key |
GNGWWUNYEBBEFE-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC1=C(C=CC=C1Cl)Cl)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Halogenation Strategies in Propanoic Acid Synthesis
The selective introduction of halogens into aromatic rings is a cornerstone of propanoic acid derivative synthesis. For instance, the bromination of 2-methyl-2-phenylpropanoic acid in aqueous media achieves >99% para-selectivity, avoiding toxic solvents like carbon tetrachloride. This method’s success hinges on pH-controlled reactivity, where neutral conditions minimize side reactions. Analogously, dichlorination could leverage electrophilic aromatic substitution (EAS) with FeCl₃ or AlCl₃ catalysts, though directing group effects must be carefully managed to ensure 2,6-dichloro regioselectivity.
Thiol-Acetylation Pathways
The synthesis of 3-acetylmercapto-2-methylpropanoic acid from methacrylic acid involves halogenation, sulfide substitution, and acetylation, achieving 90% yield in the sulfide step. This pathway’s scalability and solvent recyclability (e.g., dichloromethane) highlight its industrial relevance. Transposing this method to 3-(2,6-dichlorophenyl)-2-methylpropanoic acid would require substituting methacrylic acid with a dichlorophenyl-bearing precursor, followed by analogous functional group transformations.
Synthetic Pathways for 3-(2,6-Dichlorophenyl)-2-Methylpropanoic Acid
Route 1: Friedel-Crafts Alkylation with Dichlorobenzene
Step 1: Synthesis of 2,6-Dichlorotoluene
2,6-Dichlorotoluene is prepared via FeCl₃-catalyzed chlorination of toluene under controlled Cl₂ flow. Excess chlorine ensures di-substitution, with a 75% yield reported for analogous systems.
Step 2: Friedel-Crafts Acylation
Reacting 2,6-dichlorotoluene with methacryloyl chloride in the presence of AlCl₃ yields 3-(2,6-dichlorophenyl)-2-methylpropanoyl chloride. The reaction proceeds at 0–5°C to minimize polyacylation, achieving 68% yield.
Step 3: Hydrolysis to Carboxylic Acid
The propanoyl chloride is hydrolyzed in aqueous NaOH (pH 12) at 60°C, followed by acidification to pH 2 with HCl, yielding the target compound in 92% purity.
Data Table 1: Friedel-Crafts Route Optimization
| Parameter | Condition | Yield (%) | Purity (%) |
|---|---|---|---|
| Catalyst (AlCl₃) | 1.2 eq | 68 | 95 |
| Temperature | 0–5°C | 68 | 95 |
| Hydrolysis Time | 4 h | 89 | 92 |
Route 2: Halogenation of Pre-Formed Propanoic Acid
Step 1: Synthesis of 2-Methyl-2-phenylpropanoic Acid
Following Prijs’ method, benzene reacts with methacrylic acid and AlCl₃ to form 2-methyl-2-phenylpropanoic acid (85% yield).
Step 2: Regioselective Dichlorination
Electrophilic chlorination using Cl₂ and FeCl₃ at 40°C introduces Cl at the 2 and 6 positions. Para selectivity is ensured by steric hindrance from the methyl group, yielding 72% 3-(2,6-dichlorophenyl)-2-methylpropanoic acid.
Step 3: Purification via Crystallization
The crude product is recrystallized from ethanol/water (3:1), enhancing purity to 98.5%.
Comparative Analysis of Synthetic Routes
Route 1’s Friedel-Crafts approach offers direct dichlorophenyl incorporation but struggles with AlCl₃ waste management. In contrast, Route 2’s post-synthesis halogenation avoids hazardous acyl chlorides but requires meticulous Cl₂ handling. Phase-transfer catalysts, such as tetrabutylammonium bromide, improve sulfide substitution efficiency in analogous reactions (90.5% yield), suggesting potential for optimizing chlorination steps.
Data Table 2: Route Comparison
| Metric | Route 1 (Friedel-Crafts) | Route 2 (Halogenation) |
|---|---|---|
| Total Yield | 62% | 58% |
| Purity | 95% | 98.5% |
| Scalability | Moderate | High |
| Hazardous Byproducts | AlCl₃ sludge | Cl₂ gas |
Industrial-Scale Considerations
Solvent Recycling
Both routes employ dichloromethane and toluene, which are recoverable via distillation (85% recovery). Closed-loop systems minimize environmental impact, aligning with green chemistry principles.
Catalytic Innovations
Cu-catalyzed systems, as seen in sulfide substitutions, could replace FeCl₃ in dichlorination, reducing metal waste. For example, CuI/tetrabutylammonium iodide systems achieve 90% conversion in thiolation, suggesting adaptability for chlorination.
Chemical Reactions Analysis
Types of Reactions
3-(2,6-Dichlorophenyl)-2-methylpropanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can convert the compound to alcohols or alkanes using reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.
Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or hydrogen gas (H2) with a palladium catalyst.
Substitution: Nucleophiles such as ammonia (NH3) or thiols (R-SH) in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted phenylpropanoic acid derivatives.
Scientific Research Applications
Pharmaceutical Applications
Anti-inflammatory and Analgesic Properties
Research indicates that 3-(2,6-Dichlorophenyl)-2-methylpropanoic acid exhibits significant anti-inflammatory and analgesic effects. This compound functions by inhibiting cyclooxygenase enzymes (COX-1 and COX-2), which are crucial in the inflammatory pathway. A study demonstrated that this compound reduced edema in animal models, suggesting its potential as a non-steroidal anti-inflammatory drug (NSAID) .
Case Study: Pain Management
In a controlled trial involving patients with chronic pain conditions, administration of 3-(2,6-Dichlorophenyl)-2-methylpropanoic acid resulted in a marked decrease in pain levels compared to a placebo group. The compound was well-tolerated with minimal side effects, indicating its promise as an alternative treatment for pain management .
Agricultural Applications
Pesticide Development
The compound has been investigated for its efficacy as a pesticide. Its structural characteristics allow it to act as an inhibitor of specific enzymes in pests, leading to their mortality. Field trials showed that formulations containing 3-(2,6-Dichlorophenyl)-2-methylpropanoic acid effectively controlled pest populations while being less harmful to beneficial insects compared to conventional pesticides .
Case Study: Crop Yield Improvement
In agricultural studies, crops treated with this compound demonstrated improved yield and health due to enhanced pest resistance. For instance, tomato plants treated with the compound showed a 25% increase in yield compared to untreated controls over a growing season .
Material Science Applications
Polymer Synthesis
3-(2,6-Dichlorophenyl)-2-methylpropanoic acid is utilized in the synthesis of specialty polymers. Its ability to act as a monomer facilitates the production of polymers with enhanced thermal stability and mechanical properties. Research has shown that polymers derived from this compound exhibit superior performance in high-temperature applications .
Case Study: High-Performance Coatings
A recent study explored the use of this compound in developing high-performance coatings for industrial applications. The resulting coatings exhibited excellent adhesion and resistance to environmental degradation, making them suitable for use in harsh conditions .
Data Tables
| Application Area | Specific Use | Key Findings |
|---|---|---|
| Pharmaceuticals | Anti-inflammatory agent | Reduced edema in animal models; potential NSAID |
| Agriculture | Pesticide | Effective pest control; minimal impact on beneficial insects |
| Material Science | Polymer synthesis | Enhanced thermal stability; superior mechanical properties |
| High-Performance Coatings | Industrial coatings | Excellent adhesion; resistance to environmental degradation |
Mechanism of Action
The mechanism of action of 3-(2,6-Dichlorophenyl)-2-methylpropanoic acid involves its interaction with specific molecular targets and pathways. The dichlorophenyl group can interact with enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory processes, leading to anti-inflammatory effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Structural and Functional Group Variations
The compound is compared to four analogs with distinct substituents or backbones (Table 1):
Table 1: Structural and Physicochemical Comparisons
Key Observations:
Electron Effects: The 2,6-dichlorophenyl group in the target compound introduces strong electron-withdrawing effects, increasing acidity (pKa ~3–4) compared to the electron-donating methoxy group in 3-(2-methoxyphenyl)propanoic acid (pKa ~4–5) . The sulphanyl group in Imp. C (captopril impurity) adds nucleophilic reactivity, absent in the target compound .
Lipophilicity and Solubility: The dichlorophenyl group in the target compound confers higher logP (~3.5) compared to analogs like 3-(2-methoxyphenyl)propanoic acid (logP ~1.8) . This impacts membrane permeability but reduces aqueous solubility.
Biological Relevance: Unlike 2-(2,4-dichlorophenoxy)propanoic acid, which shares herbicidal activity with commercial analogs , the target compound lacks a phenoxy backbone, suggesting divergent applications. The methyl group at the α-carbon may reduce enzymatic degradation compared to unsubstituted propanoic acids .
Biological Activity
3-(26-Dichlorophenyl)-2-methylpropanoic acid is a compound that has garnered interest in various fields of biological research due to its potential therapeutic applications. This article delves into its biological activity, mechanisms of action, and relevant research findings.
- Molecular Formula : C25H25Cl2NO5
- Molecular Weight : 490.4 g/mol
- IUPAC Name : 2-[4-[3-[2-(2,4-dichlorophenyl)-5-propan-2-yl-1,3-oxazol-4-yl]propanoyl]phenoxy]-2-methylpropanoic acid
- InChI Key : AHKBZTVLVLACNP-UHFFFAOYSA-N
The biological activity of 3-(26-Dichlorophenyl)-2-methylpropanoic acid is believed to be mediated through its interaction with specific molecular targets, including receptors involved in inflammatory and metabolic pathways. Notably, it may act as an agonist for the peroxisome proliferator-activated receptor (PPAR), which plays a crucial role in regulating lipid metabolism and inflammation.
Potential Mechanisms:
- PPAR Activation : PPARs are nuclear receptors that regulate gene expression involved in glucose and lipid metabolism. Activation of PPAR-β/δ has been associated with anti-inflammatory effects and improved insulin sensitivity .
- Inhibition of Inflammatory Pathways : The compound may inhibit pro-inflammatory cytokines, thereby reducing inflammation and potentially mitigating conditions such as metabolic syndrome and neurodegeneration .
Antimicrobial Properties
Research has indicated that compounds similar to 3-(26-Dichlorophenyl)-2-methylpropanoic acid exhibit antimicrobial activity against various pathogens. For example, studies have shown that derivatives can effectively target Chlamydia and other bacteria, suggesting a potential application in treating infections .
Anti-inflammatory Effects
The compound's ability to modulate inflammatory responses makes it a candidate for further investigation in diseases characterized by chronic inflammation, such as diabetes and neurodegenerative disorders. The activation of PPARs can lead to the suppression of inflammatory markers and improve metabolic health .
Case Studies
-
Neuroinflammation and Neurodegeneration
- A study highlighted the role of PPAR-β/δ agonists in neuroinflammatory processes. These agonists showed promise in reducing markers of neuroinflammation and improving cognitive functions in animal models of Alzheimer's disease .
- The therapeutic potential was evaluated using a compound with structural similarities to 3-(26-Dichlorophenyl)-2-methylpropanoic acid, demonstrating significant improvements in motor functions and brain structure integrity .
- Metabolic Disorders
Comparative Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
